molecular formula C11H9BrN2O2 B1528652 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1247686-99-2

3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1528652
CAS No.: 1247686-99-2
M. Wt: 281.1 g/mol
InChI Key: ZMYPULGTVDTREQ-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative offered for research purposes. Pyrazole and its derivatives are five-membered heterocycles considered a pharmacologically important active scaffold, present in compounds with a wide spectrum of biological activities . As a functionalized heterocycle, it serves as a key synthetic intermediate for developing more complex molecules, particularly in pharmaceutical and agrochemical research . The bromine atom at the 3-position and the carboxylic acid group at the 5-position provide versatile handles for further functionalization via metal-catalyzed cross-coupling reactions and amide formation, respectively . The 4-methylphenyl group at the 1-position can influence the compound's electronic properties and overall lipophilicity. Researchers value this scaffold for constructing potential ligands and probing structure-activity relationships in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYPULGTVDTREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications across several domains:

Chemistry

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules, including various pyrazole derivatives used in pharmaceuticals and agrochemicals.

Biology

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against bacterial strains such as E. coli and Bacillus subtilis. The presence of bromine enhances lipophilicity, potentially increasing efficacy against pathogens .
  • Anticancer Properties: Research is ongoing to evaluate its potential as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Medicine

  • Lead Compound for Drug Development: The compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways or diseases.

Industry

  • Material Development: It is utilized in creating new materials and as an intermediate in the synthesis of agrochemicals, showcasing its versatility in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated various pyrazole derivatives against common bacterial strains. The results indicated that compounds with halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of pyrazole derivatives demonstrated that certain compounds could inhibit the proliferation of cancer cells in vitro. The mechanism involved apoptosis induction via specific signaling pathways, highlighting the potential of this compound as a lead compound for further drug development .

Mechanism of Action

The mechanism by which 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the pyrazole and aromatic rings, influencing electronic and steric properties:

Compound Name Substituents (Pyrazole Position) Aromatic Group (Position 1) Molecular Weight (g/mol) Key Applications
3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid Br (3), COOH (5) 4-Methylphenyl 295.11 Insecticide intermediate
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Br (3), COOH (5) 3-Chloro-2-pyridinyl 302.51 Chlorantraniliprole synthesis
3-Bromo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid Br (3), COOH (5) 2-Chlorophenyl 301.52 Agrochemical research
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid t-Bu (3), COOH (5) Benzyl 260.34 Pharmaceutical lead optimization

Key Observations :

  • Electron Effects : The 3-chloropyridinyl group (electron-deficient) enhances electrophilic reactivity, favoring coupling reactions in insecticide synthesis .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in benzyl derivatives) reduce metabolic degradation but may hinder target binding .
  • Bioactivity : Chlorinated aromatic groups (e.g., 2-chlorophenyl) improve insecticidal potency by enhancing lipophilicity and target affinity .

Optimization Challenges :

  • Bromination regioselectivity is sensitive to reaction temperature and catalyst choice (e.g., AIBN vs. light initiation) .
  • Acidic hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) requires controlled pH to avoid decarboxylation .

Physicochemical Properties

Property Target Compound 3-Chloropyridinyl Analog 2-Chlorophenyl Derivative
Solubility (H₂O) <0.1 mg/mL <0.05 mg/mL <0.1 mg/mL
LogP (Octanol-Water) 2.8 3.1 3.3
Melting Point (°C) 215–218 (decomp.) 220–225 210–213

Insights :

  • Higher logP values (e.g., 3.3 for 2-chlorophenyl) correlate with increased membrane permeability, enhancing insecticidal uptake .
  • Low aqueous solubility necessitates formulation with surfactants or co-solvents for agrochemical applications .

Biological Activity

3-Bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data tables.

  • Molecular Formula : C11H9BrN2O2
  • Molecular Weight : 281.11 g/mol
  • CAS Number : 1247686-99-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrazole Ring : Reaction of 4-methylphenylhydrazine with ethyl acetoacetate.
  • Bromination : Introduction of the bromine atom at the 3-position using N-bromosuccinimide (NBS).
  • Carboxylic Acid Formation : Hydrolysis of the ester group under acidic or basic conditions.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies suggest that compounds in this class can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against these cancer types, indicating strong antiproliferative effects .

Cancer TypeCell LineIC50 (µM)
Lung CancerA5495.2
Breast CancerMDA-MB-2314.8
Liver CancerHepG23.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are as follows:

CompoundMIC (mg/mL)MBC (mg/mL)
This compound12.525
Derivative A6.2512.5
Derivative B2550

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, pyrazole derivatives are known for their anti-inflammatory effects. Various studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, thereby reducing proliferation.

Case Studies

  • Anticancer Efficacy : A recent study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in vivo using xenograft models.
  • Antimicrobial Testing : Another study focused on the antimicrobial activity against XDR-Salmonella Typhi, showing promising results with MIC values indicating effective inhibition at low concentrations .

Preparation Methods

Formation of 3-methyl-5-bromopyrazole Intermediate

One reported approach begins with 3-amino-5-methylpyrazole, which is synthesized by cyclization of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90°C for 8–24 hours). This step yields 3-amino-5-methylpyrazole as a key intermediate.

Subsequently, 3-amino-5-methylpyrazole undergoes bromination via a diazotization reaction. The process involves mixing 3-amino-5-methylpyrazole with concentrated hydrobromic acid and cuprous bromide at 40°C, followed by slow addition of sodium nitrite solution. This reaction yields 3-methyl-5-bromopyrazole with approximately 60% yield after workup and purification.

Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid

The 3-methyl-5-bromopyrazole is oxidized to the corresponding carboxylic acid using potassium permanganate as the oxidant in acidic medium (0.1–0.2 M hydrochloric acid). The reaction is carried out by dissolving the bromopyrazole in hydrochloric acid, heating to 50°C, and slowly adding potassium permanganate solution while maintaining stirring at 70°C for 30 minutes. After acidification and extraction, 5-bromo-1H-pyrazole-3-carboxylic acid is obtained in about 85% yield.

Condensation with 4-methylphenyl Derivative

While the patent literature mostly describes condensation with 2,3-dichloropyridine derivatives, analogous condensation with 4-methylphenyl electrophiles can be envisioned to introduce the 1-(4-methylphenyl) substituent. This step involves refluxing the 5-bromo-1H-pyrazole-3-carboxylic acid with the appropriate aryl halide in the presence of a base such as potassium carbonate in ethanol for 8–24 hours, followed by purification to isolate the target compound.

Alternative Direct Bromination and Carboxylation Routes

Alternative methods employ protection of the amino group on pyrazole with dimethylaminosulfonyl chloride, lithiation with butyllithium at -78°C, followed by bromination using bromine-containing reagents such as BrCCl2CCl2Br. Subsequent deprotection and carboxylation with lithium diisopropylamide (LDA) and carbon dioxide at low temperature yield the 3-bromo-pyrazole-5-carboxylic acid derivatives. However, these methods require stringent low-temperature conditions and handling of strong bases, making them less practical for large-scale synthesis.

Step Reagents/Conditions Yield (%) Notes
Cyclization to 3-amino-5-methylpyrazole 3-aminocrotononitrile + hydrazine hydrate, reflux 60–90°C, 8–24 h Not specified Key ring closure step
Bromination to 3-methyl-5-bromopyrazole 3-amino-5-methylpyrazole + HBr + CuBr + NaNO2, 40–60°C 60 Diazotization and bromination
Oxidation to 5-bromo-pyrazolecarboxylic acid KMnO4 in 0.1–0.2 M HCl, 50–70°C, 30 min 85 Potassium permanganate oxidation
Condensation with aryl halide 5-bromo-pyrazolecarboxylic acid + aryl halide + K2CO3, EtOH, reflux 8–24 h Not specified Introduces 1-(4-methylphenyl) substituent
  • The use of potassium permanganate as oxidant provides a high yield and mild oxidation conditions compared to other oxidants.
  • Diazotization bromination is efficient but requires careful control of temperature and reagent addition rate to avoid side reactions.
  • The condensation step benefits from the use of potassium carbonate as a base and ethanol as solvent, which facilitate nucleophilic substitution on the aryl halide.
  • Low temperature lithiation and bromination methods, while effective, present challenges in scalability due to the need for cryogenic conditions and strong bases.
  • Overall yields reported for similar pyrazole derivatives range from 60% to 85% per step, with the possibility of improving total yield by optimizing reaction times and reagent ratios.

The preparation of 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid involves multi-step synthesis starting from 3-aminocrotononitrile, progressing through bromination and oxidation steps to form the bromopyrazole carboxylic acid intermediate, followed by condensation with a 4-methylphenyl moiety. The most practical and scalable methods employ diazotization bromination and potassium permanganate oxidation under controlled temperatures, avoiding harsh cryogenic conditions. Optimization of reaction parameters can enhance yields and reduce process hazards, making these methods suitable for research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via halogenation of pre-formed pyrazole intermediates. For example, ethyl acetoacetate derivatives can react with arylhydrazines to form pyrazole rings, followed by bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions) . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of brominating agents to achieve >80% yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water + 0.1% TFA) and spectroscopic methods:

  • NMR : Look for characteristic signals:
  • ¹H NMR: δ 7.2–7.4 ppm (aromatic protons from 4-methylphenyl), δ 2.4 ppm (CH₃ of 4-methylphenyl), δ 6.8 ppm (pyrazole C-H) .
  • ¹³C NMR: Carboxylic acid carbon at ~170 ppm, brominated pyrazole carbon at ~110 ppm .
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with key parameters:

  • Unit cell dimensions : a = 6.759 Å, b = 10.061 Å, c = 12.263 Å; α = 109.08°, β = 94.52°, γ = 93.10° .
  • Intermolecular interactions : Strong O-H···N hydrogen bonds between carboxylic acid groups and pyrazole N-atoms (2.8–3.0 Å), stabilizing the lattice. Van der Waals interactions between bromine and methyl groups contribute to packing efficiency .

Q. How does the bromine substituent affect electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom at the 3-position polarizes the pyrazole ring, enhancing electrophilic substitution at the 5-carboxylic acid site. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes selective Br displacement with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/Na₂CO₃ at 80°C, achieving >75% conversion . DFT calculations (B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV) at the brominated position, favoring nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Solvent effects : Activity in DMSO vs. aqueous buffers alters membrane permeability .
  • Assay protocols : Varying ATP concentrations in kinase inhibition studies (e.g., 10 μM vs. 100 μM ATP) impact IC₅₀ values .
  • Structural analogs : Compare with 3-chloro or 3-fluoro analogs to isolate bromine-specific effects . Validate via dose-response curves and molecular docking (AutoDock Vina) to confirm binding poses .

Methodological Considerations

Q. What computational tools are effective for modeling this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate binding to cannabinoid receptors (e.g., CB1). Focus on the carboxylic acid’s role in H-bonding with Ser383/His178 residues .
  • QSAR : Develop models with descriptors like LogP (2.1), polar surface area (75 Ų), and H-bond acceptors (3) to predict bioavailability .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent unwanted nucleophilic reactions during bromination or nitration .
  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the 4-methylphenyl group, enabling directed functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

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